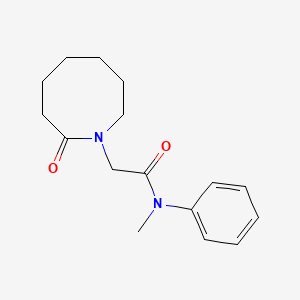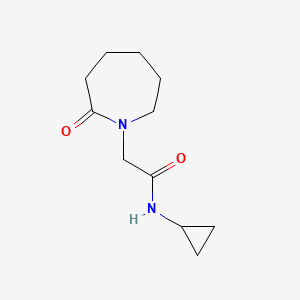
2-methyl-N-(2-oxoazepan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-oxoazepan-3-yl)benzamide, also known as MOA-192, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-methyl-N-(2-oxoazepan-3-yl)benzamide acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor. This receptor is found in high concentrations in the brain and is involved in regulating cognitive function. By blocking the receptor, 2-methyl-N-(2-oxoazepan-3-yl)benzamide can impair cognitive performance, which can be useful in studying the role of the cholinergic system in cognition.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxoazepan-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the cholinergic system, 2-methyl-N-(2-oxoazepan-3-yl)benzamide has been shown to modulate the release of dopamine and other neurotransmitters. This compound has also been shown to have antipsychotic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-methyl-N-(2-oxoazepan-3-yl)benzamide is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to investigate the specific role of this receptor in cognitive function. However, one limitation of 2-methyl-N-(2-oxoazepan-3-yl)benzamide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(2-oxoazepan-3-yl)benzamide. One area of interest is in the development of longer-lasting analogs of this compound. This could allow for more extensive studies on the role of the cholinergic system in cognition. Another potential direction for research is in the investigation of the effects of 2-methyl-N-(2-oxoazepan-3-yl)benzamide on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, 2-methyl-N-(2-oxoazepan-3-yl)benzamide could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems in cognitive function.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-oxoazepan-3-yl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-aminooxepan-2-one in the presence of a base. The reaction produces 2-methyl-N-(2-oxoazepan-3-yl)benzamide as a white solid with a melting point of 197-198°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-methyl-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of the cholinergic system. 2-methyl-N-(2-oxoazepan-3-yl)benzamide is a selective antagonist of the M1 muscarinic acetylcholine receptor, which plays an important role in cognitive function. By blocking this receptor, 2-methyl-N-(2-oxoazepan-3-yl)benzamide can be used to investigate the role of the cholinergic system in learning, memory, and attention.
Propiedades
IUPAC Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-3-7-11(10)13(17)16-12-8-4-5-9-15-14(12)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVVOAXKXHCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)








![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
